An In-depth Technical Guide to 2-Phenoxy-1-phenylethanol: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Phenoxy-1-phenylethanol: Chemical Properties, Structure, and Applications
Introduction
2-Phenoxy-1-phenylethanol (CAS No: 4249-72-3) is an aromatic alcohol and ether that is gaining significant attention across various scientific disciplines.[1] Its unique bifunctional structure, featuring a hydroxyl group and a phenoxy ether linkage, makes it a versatile molecule with applications ranging from pharmaceutical synthesis to materials science.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 2-Phenoxy-1-phenylethanol, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
2-Phenoxy-1-phenylethanol possesses a chiral center at the carbon atom bearing the hydroxyl group, and its structure is characterized by a phenylethanol backbone with a phenoxy substituent at the 2-position. This arrangement confers a unique combination of polarity and aromaticity, influencing its physical and chemical behavior.
Molecular and Physical Properties
A summary of the key molecular and physical properties of 2-Phenoxy-1-phenylethanol is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O₂ | [1][3] |
| Molecular Weight | 214.26 g/mol | [1][3] |
| CAS Number | 4249-72-3 | [1][3] |
| Appearance | Pale yellow liquid or solid | [1] |
| Odor | Floral | [1] |
| Boiling Point | 310-312 °C | [1] |
| Flash Point | 160 °C | [1] |
| Density | 1.119 g/cm³ at 20°C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [1] |
| Refractive Index | 1.578 | [1] |
Synthesis of 2-Phenoxy-1-phenylethanol
The most common and well-documented method for the synthesis of 2-Phenoxy-1-phenylethanol is a two-step process. This involves an initial etherification reaction to form a ketone intermediate, followed by the reduction of the ketone to the desired alcohol.
Step 1: Synthesis of 2-Phenoxy-1-phenylethanone (Intermediate)
The first step is a nucleophilic substitution reaction where phenoxide (generated from phenol) displaces a halide from a 2-halo-1-phenylethanone, typically 2-bromoacetophenone. This Williamson ether synthesis yields the ketone intermediate, 2-phenoxy-1-phenylethanone.
Step 2: Reduction of 2-Phenoxy-1-phenylethanone
The second step involves the reduction of the carbonyl group of 2-phenoxy-1-phenylethanone to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[4][5][6][7][8]
Experimental Protocol: A Representative Synthesis
Objective: To synthesize 2-Phenoxy-1-phenylethanol from 2-bromoacetophenone and phenol.
Materials:
-
2-bromoacetophenone
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
Part A: Synthesis of 2-Phenoxy-1-phenylethanone
-
In a round-bottom flask, dissolve phenol and 2-bromoacetophenone in acetone.
-
Add potassium carbonate to the mixture. The carbonate acts as a base to deprotonate the phenol, forming the phenoxide nucleophile.
-
Reflux the reaction mixture with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-phenoxy-1-phenylethanone. This intermediate can be purified by recrystallization or used directly in the next step.
Part B: Reduction to 2-Phenoxy-1-phenylethanol
-
Dissolve the crude 2-phenoxy-1-phenylethanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the ketone by TLC.
-
Once the reduction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Phenoxy-1-phenylethanol.
-
The final product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structure of 2-Phenoxy-1-phenylethanol can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
| ¹H NMR (CDCl₃) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Phenyl (C₆H₅-CH) | 7.25-7.45 | multiplet | Aromatic protons |
| Phenoxy (O-C₆H₅) | 6.90-7.05 | multiplet | Aromatic protons |
| Methine (CH-OH) | ~5.0 | multiplet | Proton on the carbon bearing the hydroxyl group |
| Methylene (CH₂-O) | ~4.1-4.3 | multiplet | Protons on the carbon adjacent to the phenoxy group |
| Hydroxyl (OH) | Variable | singlet (broad) | Alcoholic proton |
| ¹³C NMR (CDCl₃) | Approximate Chemical Shift (δ, ppm) | Assignment |
| Phenyl (C₆H₅-CH) | 125-142 | Aromatic carbons |
| Phenoxy (O-C₆H₅) | 114-158 | Aromatic carbons |
| Methine (C-OH) | ~75 | Carbon bearing the hydroxyl group |
| Methylene (C-OAr) | ~72 | Carbon adjacent to the phenoxy group |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3600-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=C (aromatic) | 1600-1450 |
| C-O (ether, alcohol) | 1250-1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 214) may be observed.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol is a common fragmentation pathway for alcohols.[9][10][11]
-
Loss of Water: Dehydration can lead to a fragment at M-18 (m/z = 196).[9][10][11]
-
Cleavage of the Ether Bond: Fragmentation can occur at the ether linkage, leading to ions corresponding to the phenoxy group (m/z = 93) and the remaining fragment.
-
Applications in Research and Development
2-Phenoxy-1-phenylethanol serves as a valuable molecule in several areas of research and development.
Pharmaceutical Intermediate
This compound is utilized as a key intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] It is a building block in the production of antihistamines and anti-inflammatory drugs.[2] Its bifunctional nature allows for diverse chemical modifications to generate more complex molecular architectures.
Lignin Model Compound
In the field of biomass valorization, 2-Phenoxy-1-phenylethanol is an important model compound for studying the cleavage of β-O-4 aryl ether linkages, which are the most abundant linkages in lignin.[12][13] Research on the catalytic and photocatalytic fragmentation of this molecule provides insights into the depolymerization of lignin to produce valuable aromatic chemicals.[13][14]
Fragrance and Cosmetic Industry
Due to its pleasant floral odor, 2-Phenoxy-1-phenylethanol is used as a fixative and fragrance component in perfumes, soaps, and other personal care products.[1] It also finds application as an emollient and moisturizer in cosmetic formulations.[1]
Safety and Toxicology
A thorough understanding of the safety and toxicological profile of 2-Phenoxy-1-phenylethanol is crucial for its handling and application. It is important to distinguish its toxicological data from that of the structurally related but different compound, 2-phenoxyethanol.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Phenoxy-1-phenylethanol is associated with the following hazards:
Toxicological Data
Handling and Storage Recommendations:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment, including gloves and safety glasses.
-
Store in a cool, dry place away from incompatible materials.
Visualizations
Chemical Structure
Caption: Chemical structure of 2-Phenoxy-1-phenylethanol.
Synthetic Workflow
Caption: General workflow for the synthesis of 2-Phenoxy-1-phenylethanol.
Characterization Workflow
Caption: Workflow for the purification and characterization of 2-Phenoxy-1-phenylethanol.
Conclusion
2-Phenoxy-1-phenylethanol is a molecule of considerable scientific and commercial interest. Its straightforward synthesis and versatile chemical nature make it a valuable building block in the pharmaceutical industry and a crucial tool in fundamental research, particularly in the study of lignin depolymerization. A comprehensive understanding of its chemical properties, structure, and safety profile is essential for its effective and safe utilization in various applications. As research continues to uncover new catalytic systems and synthetic methodologies, the importance of 2-Phenoxy-1-phenylethanol as a key chemical entity is expected to grow.
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